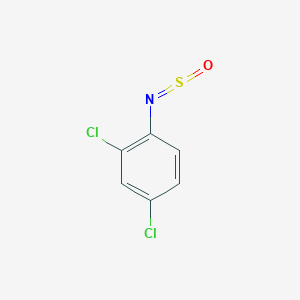
2,4-Dichloro-1-(sulfinylamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-1-(sulfinylamino)benzene” is a chemical compound with the molecular formula C6H3Cl2NOS . It is also known by the synonyms "Benzenamine, 2,4-dichloro-N-sulfinyl-" .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-(sulfinylamino)benzene” contains a total of 47 bonds, including 32 non-H bonds, 25 multiple bonds, 7 rotatable bonds, 7 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 imine (aromatic), and 2 nitro groups (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dichloro-1-(sulfinylamino)benzene” are not available, it’s worth noting that benzene derivatives often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dichloro-1-(sulfinylamino)benzene” is 208.07 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación
Conductance in Molecular Electronics
Research demonstrates the potential of benzene derivatives in molecular electronics. For example, molecules of benzene-1,4-dithiol were assembled between gold electrodes to observe charge transport, highlighting the utility of benzene derivatives in creating conductive molecular junctions (Reed et al., 1997).
Role in Organic Synthesis
Benzene derivatives have been employed as reagents in organic synthesis. For instance, 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids served as media and catalysts for the Friedel-Crafts sulfonylation of benzene, showing enhanced reactivity and yields under ambient conditions (Nara et al., 2001).
Advancements in Catalysis
Derivatives of 2,4-dichlorobenzene have been explored for their catalytic properties. A notable example includes the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing arylmethylene bis compounds, illustrating the catalyst's high yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Interactions in Crystal and Solution Phases
Investigations into the molecular interactions of sulfonamides, a class closely related to the query compound, in crystals and solutions have provided insights into sublimation, solubility, solvation, and crystal structure. These studies help understand the physicochemical properties of benzene sulfonamides, which could be extrapolated to similar compounds (Perlovich et al., 2008).
Electrochemical Synthesis and Cross-Coupling
Electrochemical methods have been utilized for the synthesis and cross-coupling of benzene derivatives, offering metal- and oxidant-free approaches. For example, electrochemical oxidation of toluene derivatives in the presence of a sulfilimine yielded benzylaminosulfonium ions, facilitating benzylic C-H/aromatic C-H cross-coupling (Hayashi et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dichloro-1-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDLEDRUFFYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=S=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
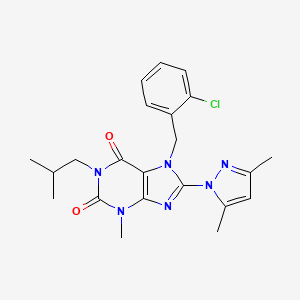
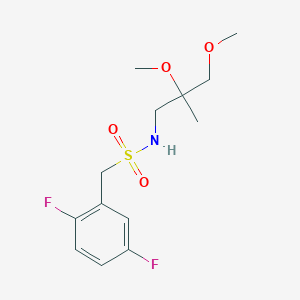
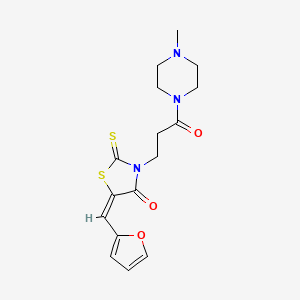
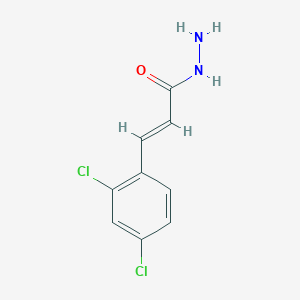
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)
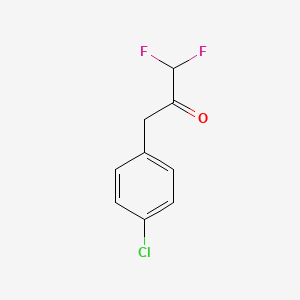
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)
![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)